Disodium 1,3,4-thiadiazole-2,5-dithiolate
Overview
Description
Disodium 1,3,4-thiadiazole-2,5-dithiolate is a chemical compound with the molecular formula C2H3N2NaS3 and a molecular weight of 174.23 g/mol . It is known for its unique structure, which includes a thiadiazole ring with two thiolate groups. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 1,3,4-thiadiazole-2,5-dithiolate can be synthesized through the reaction of 2,5-dimercapto-1,3,4-thiadiazole with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature . The process involves the deprotonation of the thiol groups, resulting in the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction is carried out in reactors with controlled temperature and pH to ensure high yield and purity. The product is then purified through crystallization or filtration .
Chemical Reactions Analysis
Types of Reactions
Disodium 1,3,4-thiadiazole-2,5-dithiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: Symmetrical disulfides.
Reduction: Thiols.
Substitution: Alkylated thiadiazole derivatives.
Scientific Research Applications
Disodium 1,3,4-thiadiazole-2,5-dithiolate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a probe for biological thiols.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized as a corrosion inhibitor and in the formulation of lubricants.
Mechanism of Action
The mechanism of action of disodium 1,3,4-thiadiazole-2,5-dithiolate involves its ability to donate sulfur atoms. This property makes it effective in forming disulfide bonds, which are crucial in various biochemical and industrial processes. The compound interacts with molecular targets such as metal ions and thiol-containing proteins, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate)
- 2,5-Dimercapto-1,3,4-thiadiazole
- 1,3,4-Thiadiazole-2,5-dithiol
Uniqueness
Disodium 1,3,4-thiadiazole-2,5-dithiolate is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring aqueous solutions and metal ion coordination .
Properties
IUPAC Name |
disodium;1,3,4-thiadiazole-2,5-dithiolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.2Na/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVGBTRTVKMLSH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)[S-])[S-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Na2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1072-71-5 (Parent) | |
Record name | 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055906428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8069064 | |
Record name | Disodium 1,3,4-thiadiazole-2,5-dithiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
55906-42-8 | |
Record name | 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055906428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 1,3,4-thiadiazole-2,5-dithiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 1,3,4-thiadiazole-2,5-dithiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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